molecular formula C9H6BrN3 B11718218 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B11718218
M. Wt: 236.07 g/mol
InChI Key: VVZCDINVSGNRLR-UHFFFAOYSA-N
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Description

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6, a methyl group at position 7, and a cyano group at position 3. These substituents confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The bromine atom enables cross-coupling reactions, while the cyano group enhances electron-withdrawing effects, influencing both reactivity and biological interactions .

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6BrN3/c1-6-2-9-12-4-7(3-11)13(9)5-8(6)10/h2,4-5H,1H3

InChI Key

VVZCDINVSGNRLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and subsequent bromination . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 6-position and other substituents enable diverse substitution reactions, often involving nucleophilic or electrophilic mechanisms.

Reaction TypeReagents/ConditionsProductYieldSource
Rhodium-Catalyzed C-5 Arylation [RhCp*Cl2]₂ (3 mol%), Ag₂O (4 equiv.), MeOH, 80°C, 12 hN-methoxy-2-methyl-5-phenylimidazo[1,2-a]pyridine-3-carboxamide75%
CBrCl₃-Mediated Coupling CBrCl₃, 80°C, 5 h3-phenylimidazo[1,2-a]pyridineVery good

Mechanism :
The bromine substituent acts as an electron-withdrawing group, activating the aromatic system for substitution. Rhodium-catalyzed reactions involve C-H activation at the C-5 position, followed by cross-coupling with arylboronic acids . CBrCl₃ facilitates α-bromination of carbonyl compounds, enabling condensation with 2-aminopyridine derivatives .

Coupling Reactions

These reactions focus on forming new bonds, often involving transition-metal catalysts or α-bromination intermediates.

Reaction TypeReagents/ConditionsProductYieldSource
Copper(I)-Catalyzed Oxidative Coupling Ketoxime acetates, pyridines, Cu(I), O₂, RTImidazo[1,2-a]pyridines-
CBrCl₃-Bromination Shuttle CBrCl₃, 80°C, 5 h3-phenylimidazo[1,2-a]pyridineVery good

Mechanism :
Copper(I) catalysis enables oxidative coupling between ketoxime acetates and pyridines, forming the imidazo[1,2-a]pyridine core. CBrCl₃ transfers bromine to carbonyl substrates, facilitating subsequent condensation .

Cyclization Reactions

These reactions form the fused imidazo[1,2-a]pyridine ring system, typically involving condensation of aminopyridines with carbonyl compounds.

Reaction TypeReagents/ConditionsProductYieldSource
Chloroacetaldehyde Condensation 2-amino-5-bromopyridine, 40% chloroacetaldehyde, NaHCO₃, 25–50°C, 2–24 h6-bromoimidazo[1,2-a]pyridine72%
Microwave-Assisted Aldehyde Condensation 2-aminopyridine, α-bromoacetophenone, ethanol, microwave, 65°C, 15–20 min2-phenylimidazo[1,2-a]pyridine-

Mechanism :
Initial imine formation between 2-aminopyridine and carbonyl compounds is followed by intramolecular cyclization. Elimination of HBr or water forms the fused bicyclic structure .

Functional Group Transformations

Reactions targeting the nitrile group or other substituents to generate derivatives with distinct properties.

Reaction TypeReagents/ConditionsProductYieldSource
Nitrile to Amine Conversion HCl in MeOH, heat6-bromo-2-ethyl-N,N,8-dimethylimidazo[1,2-a]pyridin-3-amine98%
Formamide to Amine HCl, heat6-bromo-2-ethyl-N,N,8-dimethylimidazo[1,2-a]pyridin-3-amine98%

Mechanism :
The nitrile group undergoes hydrolysis under acidic conditions, forming an amine. Formamide intermediates are reduced to amines via acidic methanol treatment .

Key Reaction Findings

  • Substitution : The 6-bromo group is reactive, enabling cross-coupling (e.g., Rhodium catalysis) and nucleophilic aromatic substitution.

  • Coupling : Copper(I) and CBrCl₃ facilitate ring formation and functionalization .

  • Cyclization : Mild conditions (e.g., microwave irradiation) accelerate condensation reactions .

  • Functionalization : Nitrile groups are readily converted to amines, expanding the compound’s synthetic utility .

This compound’s versatility in substitution, coupling, and cyclization makes it a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds in the imidazo[1,2-a]pyridine class, including 6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile, exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.03 to 5.0 μM against Mtb H37Rv strain, indicating a promising potential for new anti-TB therapies .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation. The IC50 values for certain derivatives were found to be below 150 μM, suggesting selective targeting of cancer cells with minimal toxicity to normal cells .

Anti-inflammatory Effects
Additionally, this compound has shown potential anti-inflammatory effects. It may inhibit key inflammatory mediators, reducing inflammation in various disease models. This characteristic broadens its applicability in treating conditions associated with chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo and pyridine rings can significantly impact potency and selectivity against different biological targets. For example:

Compound Modification Observed Effect
Bromine at C3Enhanced binding affinity
Methyl group at C7Increased anticancer activity
Substituents at C2 and C6Improved potency against Mtb

These insights into SAR are essential for guiding further research and development of more effective derivatives .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MDR-TB
A series of experiments evaluated the efficacy of this compound against MDR-TB strains. The results indicated that it had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The IC50 values were determined to be below 150 μM for several derivatives, highlighting their potential for selective targeting of cancer cells without significant harm to normal cells .

Summary of Biological Activities

Activity Type MIC/IC50 Values Notes
AnticancerIC50 < 150 μMInduces apoptosis in cancer cell lines
AntimicrobialMIC ≤ 0.006 μM against MtbEffective against MDR-TB and XDR-TB strains
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Mechanism of Action

The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitrile groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit specific enzymes or activate certain receptors, leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural differences and their implications for reactivity and biological activity:

Compound Name Substituents Key Properties/Effects
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile Br (6), Me (7), CN (3) Bromine enables Suzuki couplings; methyl at 7 increases steric hindrance; CN enhances electron withdrawal .
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1134327-96-0) F (6), CN (3) Fluorine’s smaller size and higher electronegativity improve polarity but reduce steric bulk compared to Br .
6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile Cl (6), CN (3) Chlorine balances reactivity (less bulky than Br) and stability, ideal for nucleophilic substitutions .
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI) CF₃ (6), Me (2), CN (3) CF₃ group increases metabolic stability; methyl at 2 alters steric interactions .
6-Bromoimidazo[1,2-a]pyridin-3-amine Br (6), NH₂ (3) Amino group facilitates hydrogen bonding, improving solubility but reducing electron withdrawal .

Electronic and Steric Effects

  • Cyano Group (Position 3): The electron-withdrawing nature of the cyano group in the target compound stabilizes the imidazo[1,2-a]pyridine core, enhancing its electrophilicity for further functionalization. This contrasts with amino-substituted analogs (e.g., 6-Bromoimidazo[1,2-a]pyridin-3-amine), where hydrogen bonding dominates .
  • Bromine vs.
  • Methyl Group (Position 7): The 7-methyl substituent introduces steric hindrance, which may limit rotational freedom and stabilize specific conformations critical for target engagement .

Biological Activity

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features:

  • A bromine atom at the 6th position
  • A methyl group at the 7th position
  • A nitrile group at the 3rd position

This unique configuration enhances its reactivity and potential applications in medicinal chemistry, particularly as a scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

  • Antimicrobial Activity : The compound has shown promise as an antituberculosis agent, particularly against multidrug-resistant strains. Its mechanism likely involves the inhibition of key enzymes or receptors that play a role in bacterial survival and replication .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that modifications to the imidazo[1,2-a]pyridine structure can significantly influence biological activity. For instance:

Compound ModificationBiological Activity (MIC)Effect on Activity
Bromine at C6MIC 0.03 - 5.0 μMEssential for activity against Mtb
Methyl at C7MIC variesEnhances binding affinity
Nitrile at C3MIC reducedCritical for interaction with targets

These findings highlight the importance of specific functional groups in enhancing the efficacy of the compound against various pathogens.

Antitubercular Activity

In a study evaluating various imidazo[1,2-a]pyridine derivatives, compounds similar to this compound exhibited significant antitubercular activity with MIC values ranging from 0.025 to 0.054 μg/mL against drug-susceptible strains . In contrast, derivatives lacking key functional groups showed markedly reduced activity.

Anticancer Activity

Research on related compounds demonstrated that certain imidazo[1,2-a]pyridines possess potent anticancer properties. For example, one study reported that a derivative exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin against various cancer cell lines . This suggests that structural modifications can lead to enhanced cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile, and how can reaction conditions be tailored to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization of precursor pyridine derivatives with appropriate nitrile sources. Catalysts such as In(OTf)₃ (indium triflate) can enhance cyclization efficiency, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses . Key factors include temperature control (80–120°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios of brominated intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity. Yield optimization may require iterative adjustment of reaction times and catalyst loading .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and substituent effects (methyl groups at δ 2.3–2.7 ppm). Bromine’s electronegativity deshields adjacent carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 262.0) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement, as seen in structurally related compounds like 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, where bromine’s position influences π-stacking .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and non-polar solvents (dichloromethane). Stability assessments under ambient light, humidity, and temperature (via TGA/DSC) are critical. Bromine’s lability may require inert atmospheres (N₂/Ar) during storage. UV-Vis spectroscopy monitors degradation (e.g., absorbance shifts >300 nm) .

Advanced Research Questions

Q. How can substituent effects (bromo, methyl, nitrile) be exploited to modulate reactivity in cross-coupling reactions or biological assays?

  • Methodology :

  • Suzuki-Miyaura Coupling : Bromine serves as a leaving group for palladium-catalyzed aryl-aryl bond formation. Methyl groups may sterically hinder coupling; optimize ligands (e.g., XPhos) and bases (K₂CO₃) .
  • Biological Activity : Nitrile groups enhance hydrogen bonding in enzyme pockets. Compare IC₅₀ values against methyl/cyano analogs in kinase inhibition assays .

Q. What strategies can resolve contradictions in reported reactivity or biological activity data across studies?

  • Methodology :

  • Comparative Studies : Replicate experiments under standardized conditions (solvent, pH, temperature).
  • Meta-Analysis : Cross-reference datasets from structurally similar compounds (e.g., 6-Bromoimidazo[1,2-a]pyridine derivatives) to identify outliers .
  • Advanced Analytics : Use LC-MS/MS to detect trace impurities (<0.1%) that may skew bioactivity results .

Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in novel reaction environments or biological systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Simulate transition states for bromine substitution pathways .
  • Molecular Dynamics (MD) : Model binding affinities to target proteins (e.g., kinases) using docking software (AutoDock Vina). Validate with experimental IC₅₀ values .

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